5-Chloro-2-(4-chlorophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSUJOESWTGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059520 | |
| Record name | 4,4'-Dichloro-2-aminodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-27-7 | |
| Record name | 5-Chloro-2-(4-chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 5-chloro-2-(4-chlorophenoxy)- | |
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| Record name | 121-27-7 | |
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| Record name | Benzenamine, 5-chloro-2-(4-chlorophenoxy)- | |
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| Record name | 4,4'-Dichloro-2-aminodiphenyl ether | |
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| Record name | 5-chloro-2-(4-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-Chloro-2-(4-chlorophenoxy)aniline | |
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Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Chlorophenoxy Aniline
Established Synthetic Routes for 5-Chloro-2-(4-chlorophenoxy)aniline
The traditional synthesis of this compound is primarily achieved through a two-step sequence: the formation of a diaryl ether intermediate followed by the reduction of a nitro group to an amine.
Reduction of Nitro Compound Precursors in this compound Synthesis
The immediate precursor to this compound is typically its corresponding nitro compound, 5-chloro-2-(4-chlorophenoxy)nitrobenzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a critical reduction step. A variety of reducing agents and conditions can be employed for this transformation.
One common method involves the use of metals in acidic media. For instance, the reduction of the related isomer, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, is effectively carried out using iron powder in acetic acid with ethanol (B145695) and water as the solvent, refluxed for two hours to yield the corresponding aniline (B41778) in high purity. nih.gov This classical approach, known as the Béchamp reduction, is widely used in industrial applications for the hydrogenation of halogenated nitroaromatic compounds. google.comyoutube.com Other systems, such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), are also effective for the selective reduction of aromatic nitro groups. youtube.com
An alternative method utilizes polysulfides, such as sodium, calcium, or ammonium (B1175870) polysulfide, in an aqueous solution. This process involves heating the solution and adding the nitroaromatic precursor, like 4-chloro-2-nitrotoluene, to yield the corresponding amine. google.com The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, with various reagents available to achieve this conversion selectively. utrgv.edunih.govyoutube.com
Catalytic Hydrogenation Approaches for this compound
Catalytic hydrogenation represents a cleaner and often more efficient alternative to metal/acid reductions. This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst to reduce the nitro group. libretexts.orgacs.org
For the synthesis of halogenated aromatic amines like this compound, catalytic hydrogenation is a preferred route. google.com The process can be performed using either direct gaseous hydrogenation with an external hydrogen source or through catalytic transfer hydrogenation, where a donor molecule provides the hydrogen in situ. google.comutrgv.edu
A process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), involves charging an autoclave with the nitro precursor, a hydrogen transfer agent, a catalyst, and a solvent, followed by heating. After the initial phase, external hydrogen gas can be introduced to complete the hydrogenation.
Role of Platinum-Based Catalysts and Ammonium Formate (B1220265)
Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of halogenated nitroaromatic compounds. google.com It is often used in conjunction with a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. researchgate.neterowid.org Ammonium formate (HCOONH₄) is a particularly convenient and efficient hydrogen donor for this purpose. utrgv.eduresearchgate.neterowid.org
The combination of 5% Pt/C and ammonium formate has been shown to reduce aromatic nitro compounds to their respective amines in high yields. researchgate.netresearchgate.net This system is notable for its selectivity, as it can reduce the nitro group without causing hydrogenolysis (removal) of halogen substituents on the aromatic ring. researchgate.netresearchgate.net The reaction is typically fast, often completing within an hour at room temperature or even faster at reflux temperatures. researchgate.net The efficiency of ammonium formate as a hydrogen donor is often superior to that of formic acid. researchgate.netresearchgate.net
| Catalyst | Hydrogen Donor | Key Features | Reference |
|---|---|---|---|
| 5% Platinum on Carbon (Pt/C) | Ammonium Formate | High yields, rapid reaction, selective for nitro group reduction without dehalogenation. | researchgate.netresearchgate.net |
| Palladium on Carbon (Pd/C) | Ammonium Formate | Convenient system for selective reduction of various functional groups. | utrgv.eduerowid.org |
| Raney Nickel (Ra-Ni) | Ammonium Formate | Used for hydrogenating alkene groups and can also be used for nitro reductions. | youtube.comutrgv.edu |
| Palladium on Barium Sulfate (Pd/BaSO₄) | Ammonium Formate | Used as a racemization catalyst in dynamic kinetic resolutions, demonstrating hydrogen transfer. | rsc.org |
Challenges in Selective Reduction: Dehalogenation and Ether Cleavage
A significant challenge in the hydrogenation of halogenated diaryl ether nitro compounds is achieving high selectivity. google.com The desired reaction is the reduction of the nitro group, but two major side reactions can occur: dehalogenation and ether cleavage. google.com
Dehalogenation: This is the reductive removal of chlorine atoms from the aromatic rings. acsgcipr.org This side reaction leads to impurities and reduces the yield of the target molecule. The C-Cl bond can be susceptible to hydrogenolysis, especially under harsh hydrogenation conditions. mdpi.com
Ether Cleavage: The diaryl ether bond (C-O-C) can also be cleaved under certain reductive conditions, particularly in the presence of strong acids and high temperatures. google.comwikipedia.orgmasterorganicchemistry.com This cleavage would break the molecule into a chlorophenol and a chloroaniline, which are considered environmentally hazardous byproducts. google.com
Studies on the hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene have shown that both catalytic transfer hydrogenation and catalytic hydrogenation with external hydrogen can result in poor selectivity due to these side reactions. google.com To overcome this, various additives and modified catalysts have been developed. For example, the use of sulfided platinum catalysts or the addition of bases like ammonia (B1221849) or sodium acetate (B1210297) can help suppress dehalogenation during the reduction of other chloronitroarenes. google.comgoogle.com
Condensation Reactions in the Formation of this compound
The diaryl ether core of the molecule is constructed via a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) (or an alkoxide) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgmdpi.com
In the synthesis of the precursor 5-chloro-2-(4-chlorophenoxy)nitrobenzene, a substituted dichloronitrobenzene, such as 1,2-dichloro-4-nitrobenzene wikipedia.org or 2,5-dichloronitrobenzene, is reacted with 4-chlorophenol. nih.gov A base, such as potassium hydroxide (B78521) (KOH), is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. nih.gov A copper catalyst, often in the form of copper powder or a copper(I) salt, facilitates the displacement of one of the chlorine atoms on the nitrobenzene (B124822) ring by the phenoxide. nih.govwipo.int The nitro group activates the ring towards nucleophilic attack, making the reaction feasible. wikipedia.org
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Copper Powder | Potassium Hydroxide (KOH) | Neat (no solvent) | nih.gov |
| Aryl Halides (general) | Phenols (general) | Copper(I) Iodide (CuI) | Cesium Carbonate (Cs₂CO₃) | N-Methylpyrrolidone (NMP) | researchgate.net |
| Aryl Iodides/Bromides | Phenols (general) | Copper(I) Iodide (CuI) with N,N-dimethylglycine | Cesium Carbonate (Cs₂CO₃) | Dioxane | organic-chemistry.org |
Advanced Synthetic Strategies for this compound and its Analogues
Furthermore, modern cross-coupling reactions offer alternatives to the classical Ullmann condensation for the synthesis of the diaryl ether precursor. The Chan-Lam coupling, for example, uses aryl boronic acids instead of aryl halides to react with phenols. rsc.orgnih.gov This reaction is often catalyzed by copper(II) acetate and can proceed under much milder conditions, sometimes even at room temperature, offering better functional group tolerance. nih.gov
For the selective reduction step, advanced catalyst design plays a crucial role. The development of polymer-encapsulated or modified palladium catalysts has shown excellent performance in the selective hydrogenation of p-chloronitrobenzene, achieving high conversion and selectivity against dehalogenation. mdpi.com Similarly, novel heterogeneous catalysts, such as metal-organic framework (MOF)-supported cobalt complexes, are being explored for the chemoselective reduction of nitro compounds under mild conditions, offering high recyclability and tolerance to other functional groups. nih.gov These advanced catalytic systems could be applied to the synthesis of this compound to improve efficiency and sustainability.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound often involves the reduction of 5-chloro-2-(4-chlorophenoxy)nitrobenzene. While effective, conventional methods sometimes utilize reagents and conditions that are not environmentally benign. In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.
One prominent green chemistry approach is catalytic transfer hydrogenation (CTH) . This method employs a hydrogen donor, such as ammonium formate, in the presence of a catalyst to achieve the reduction of the nitro group. A patented process describes the use of ammonium formate with a platinum-on-carbon catalyst for the reduction of related halonitroarenes. google.com This method is notable for its selectivity, as it minimizes the undesirable side reactions of dehalogenation and cleavage of the ether linkage, which can produce environmentally hazardous byproducts like chlorophenols. google.com The dual function of ammonium formate as both a hydrogen source and an additive to control side reactions highlights the elegance of this green approach. google.com
Another key aspect of green synthesis is the use of more environmentally friendly solvents. Research into related reactions has explored the use of solvents like n-butanol, which is a bio-based solvent and can be a more sustainable alternative to traditional petrochemical-based solvents. google.com
The principles of atom economy are also central to green synthesis. Efficient catalytic processes ensure that a high proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. The high yields often associated with optimized catalytic hydrogenation processes contribute to a more sustainable manufacturing process.
Novel Catalyst Systems for Enhanced Selectivity and Yield of this compound
The choice of catalyst is paramount in achieving high selectivity and yield in the synthesis of this compound. The primary synthetic route involves the reduction of a nitro-substituted precursor, 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. molbase.com
Platinum-on-carbon (Pt/C) is a widely used and effective catalyst for this transformation. google.com However, research has focused on modifying these catalysts to further enhance their performance. For instance, the addition of promoters or the use of specific catalyst supports can significantly influence the reaction's outcome.
A patented process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, highlights the use of a combination of catalytic transfer hydrogenation followed by gaseous hydrogenation with a platinum-on-carbon catalyst. google.com This two-step approach was found to be more effective in achieving high purity than either method used alone. google.com The initial CTH step, using ammonium formate, partially reduces the nitro compound, and the subsequent high-pressure catalytic hydrogenation completes the reaction while minimizing side reactions. google.com
The development of sulfided platinum catalysts has also been explored to improve selectivity in the reduction of halonitroarenes. google.com These catalysts can suppress hydrodehalogenation, a common side reaction that reduces the yield of the desired chlorinated aniline.
The table below summarizes various catalytic systems and their reported performance in the synthesis of related chloro-anilines, providing insights into potential catalysts for optimizing the synthesis of this compound.
| Catalyst System | Reactant | Product | Key Findings |
| Sulfided 3% Platinum on Carbon with Ammonium Formate | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5-chloro-2-(2,4-dichlorophenoxy)aniline | Achieved 99.46% conversion in 4 hours. google.com |
| Untreated 5% Platinum on Carbon with External Hydrogen | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5-chloro-2-(2,4-dichlorophenoxy)aniline | 99.89% conversion with 95.01% selectivity. google.com |
| Modified Platinum-on-Carbon with an Amine Additive | 4-chloro-2,5-dimethoxynitrobenzene | 4-chloro-2,5-dimethoxyaniline | Improved selectivity and reaction rate. google.com |
Multi-Step Synthesis Optimization and Process Development for Industrial Scale
For large-scale production, process optimization focuses on several key factors:
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled to maximize yield and minimize byproduct formation. For example, a patented process for a similar compound specifies a temperature range of 80°C to 110°C and a pressure of 5 to 50 atmospheres for the catalytic reduction step. google.com
Solvent Selection: The choice of solvent is crucial for both reaction efficiency and process safety. Aromatic solvents like toluene (B28343) or xylene are often used in the reduction step. google.com
Catalyst Loading and Recovery: Optimizing the amount of catalyst used is essential for cost-effectiveness. Efficient methods for catalyst recovery and recycling are also critical for industrial-scale processes.
Purification: The final product must be purified to meet the required specifications. This may involve techniques such as filtration, washing, and crystallization. A process for a related compound describes washing the solid product with water to remove salts. google.com
The upstream products for the synthesis of this compound include 2,5-Dichloronitrobenzene and 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. molbase.com The downstream product can include compounds like 2,8-Dichlorodibenzofuran. molbase.com
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the aniline moiety, the phenoxy group, and the chloro substituents on both aromatic rings.
Nucleophilic Substitution Reactions Involving the Aniline Group
The amino group of the aniline moiety is a key site for nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers.
One common reaction is acylation , where the aniline reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, the reaction of an aniline with acetyl chloride would yield an acetanilide. This reaction is often used to protect the amino group or to modify the electronic properties of the molecule. libretexts.org
The aniline group can also participate in the formation of Schiff bases (imines) by reacting with aldehydes or ketones. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
Furthermore, the aniline group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt, which is a versatile intermediate for a wide range of subsequent substitution reactions. The diazonium group can be replaced by various nucleophiles, including halides, cyanide, hydroxyl, and hydrogen, in what are known as Sandmeyer and related reactions. These reactions provide a powerful tool for introducing a wide variety of functional groups onto the aromatic ring. libretexts.org
The table below provides examples of nucleophilic substitution reactions that aniline derivatives can undergo.
| Reaction Type | Reagent | Product Type |
| Acylation | Acid Chloride | Amide |
| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |
| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl then CuX (X=Cl, Br, CN) | Aryl Halide or Nitrile |
Electrophilic Aromatic Substitution on the Phenoxy and Aniline Rings
Both the aniline and phenoxy rings in this compound are activated towards electrophilic aromatic substitution (EAS), although the directing effects of the substituents must be considered.
The amino group (-NH₂) of the aniline ring is a strong activating group and an ortho-, para-director. libretexts.org However, under the strongly acidic conditions often required for EAS reactions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. libretexts.org To overcome this, the amino group is often protected by acetylation to form an acetamido group (-NHCOCH₃), which is still an activating and ortho-, para-directing group but is less prone to protonation. libretexts.org
The phenoxy group (-OAr) is also an activating, ortho-, para-directing group due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring. The chlorine atoms on both rings are deactivating but ortho-, para-directing. uci.edu
Therefore, the outcome of an EAS reaction on this compound will depend on the specific reaction conditions and the relative activating and directing effects of the substituents on both rings. Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. uci.edu However, Friedel-Crafts reactions often fail with anilines due to the reaction of the Lewis acid with the basic amino group. libretexts.org
The positions of substitution will be directed to the available ortho and para positions relative to the activating amino and phenoxy groups, while also considering the steric hindrance from the existing substituents.
Oxidation-Reduction Pathways and Quinone Formation
The aniline moiety of this compound is susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including colored polymeric materials. Under controlled conditions, oxidation can yield quinone-imines or quinones. ucsb.edu
The formation of a para-quinone from an aniline derivative typically involves a two-electron oxidation process. ucsb.edu The presence of the phenoxy group at the 2-position and the chloro group at the 5-position will influence the regioselectivity of the oxidation.
The oxidation can be carried out using various oxidizing agents. Strong oxidizing agents like chromic acid (formed from potassium dichromate and acid) can be used, although these are often harsh and can lead to side reactions. ucsb.edu Milder and more selective oxidizing agents are often preferred. For example, cobalt-salen complexes have been used as catalysts for the aerobic oxidation of phenols to quinones. ucsb.edu
The reduction of the chloro-substituted aromatic rings is also a possibility, although this typically requires more forcing conditions than the reduction of a nitro group. Catalytic hydrogenation can, under certain conditions, lead to dehalogenation, which is often an undesirable side reaction during the synthesis of the target molecule. google.com
Formation of Schiff Bases and Other Condensation Products
The primary amine group in this compound serves as a reactive site for condensation reactions with carbonyl compounds, leading to the formation of imines, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of derivatives. prepchem.com
For instance, the condensation reaction can be carried out by refluxing this compound with a substituted aldehyde (e.g., benzaldehyde, salicylaldehyde) in a suitable solvent such as ethanol or methanol. researchgate.netscirp.org The addition of a catalytic amount of acid, like glacial acetic acid, is often employed to facilitate the reaction. prepchem.com The general reaction scheme is depicted below:
General Reaction for Schiff Base Formation:
(Image depicting the reaction of this compound with a generic aldehyde R-CHO to form a Schiff base and water.)
The resulting Schiff bases can be isolated by cooling the reaction mixture and collecting the precipitated solid, which can then be purified by recrystallization. The table below outlines plausible reaction conditions based on analogous transformations.
Table 1: Representative Conditions for Schiff Base Synthesis from Anilines
| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Reaction Conditions | Reference |
| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | prepchem.com |
| 1,2-diaminoethane | Substituted benzaldehydes | Not specified | Not specified | Not specified | nih.gov |
| o-aminophenol | 1,5-diarylpent-4-ene-1,3-diones | Ethanol | Not specified | Reflux for ~5 h | researchgate.net |
| 1,10-phenanthroline-2,9-dialdehyde | Sulfur-containing amines | Methanol/Ethanol | Conc. Sulfuric Acid | Reflux or Microwave | scirp.org |
These examples demonstrate the versatility of Schiff base formation with various anilines and carbonyl compounds under different catalytic conditions. The electronic properties of the substituents on both the aniline and the aldehyde can influence the reaction rate and yield.
Synthesis of Substituted N,N-diethylaniline and N,N-dimethylaniline Derivatives
The secondary amine nitrogen in this compound can be further functionalized through N-alkylation to yield tertiary amines, such as N,N-diethyl and N,N-dimethyl derivatives. These reactions are crucial for modifying the electronic and physical properties of the parent molecule.
N,N-dimethylaniline Derivatives:
The synthesis of N,N-dimethylaniline derivatives can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the primary amine with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium borohydride. youtube.com
Alternatively, direct methylation using a methylating agent such as dimethyl carbonate (DMC), a "green" reagent, in the presence of a catalyst like an onium salt has been reported for other anilines. researchgate.net This method offers a non-toxic alternative to traditional methylating agents like methyl halides or dimethyl sulfate. researchgate.net
N,N-diethylaniline Derivatives:
Similarly, the synthesis of N,N-diethylaniline derivatives can be accomplished via reductive amination using acetaldehyde (B116499) with a suitable reducing agent. For example, a method for the N-alkylation of 2,6-diethyl aniline using acetaldehyde and a Pd/C catalyst with ammonium formate as a hydrogen donor has been described. jocpr.com This approach is noted for its mild reaction conditions and high yields. jocpr.com
Another established method involves heating the aniline hydrochloride with ethanol in an autoclave at elevated temperatures. prepchem.com The resulting mixture of mono- and diethylaniline can then be treated to isolate the desired N,N-diethyl derivative.
The table below summarizes general conditions for the N-alkylation of anilines, which can be adapted for this compound.
Table 2: General Conditions for N-Alkylation of Anilines
| Aniline Reactant | Alkylating Agent/Aldehyde | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Product | Reference |
| Aniline | Methyl alcohol | Aniline hydrochloride | None | 230-240 °C, 7-8 h (autoclave) | N,N-dimethylaniline | prepchem.com |
| Aniline | Dimethyl carbonate | Onium salt | Water | Optimized conditions | N,N-dimethylaniline | researchgate.net |
| Aniline | Aniline hydrochloride, Ethanol | None | None | 180 °C, 8 h (autoclave) | N,N-diethylaniline | prepchem.com |
| 2,6-diethyl aniline | Acetaldehyde | Pd/C, Ammonium formate | aq. 2-propanol | Room temperature, 30 min | N-ethyl-2,6-diethyl aniline | jocpr.com |
These synthetic routes provide a framework for the preparation of N,N-diethyl and N,N-dimethyl derivatives of this compound, enabling further exploration of its chemical space.
Biological Activity and Pharmacological Potential of 5 Chloro 2 4 Chlorophenoxy Aniline and Its Derivatives
Antimicrobial Investigations
Derivatives of 5-Chloro-2-(4-chlorophenoxy)aniline have been a subject of interest in the search for new antimicrobial agents. Studies have explored their efficacy against both bacterial and fungal pathogens, revealing a broad spectrum of activity and shedding light on their potential mechanisms of action.
Antibacterial Efficacy and Spectrum of Activity
A variety of derivatives incorporating the core structure of this compound have demonstrated notable antibacterial properties. For instance, a series of novel N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and tested against several bacterial strains. japsonline.com Among these, compound 6e , which features two chloro groups, showed significant inhibition against pathogenic microbes. japsonline.com Similarly, studies on salicylamide derivatives, specifically 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, reported very significant antibacterial activity with low Minimum Inhibitory Concentration (MIC) values against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The bactericidal effect of these salicylamide derivatives was confirmed, with Minimum Bactericidal Concentration (MBC) values ranging from 1 to 16 μg/mL. The ratio of MBC to MIC was ≤4 for all active compounds, indicating a bactericidal rather than bacteriostatic effect. nih.gov Other research into 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives also identified compounds with broad-spectrum antibacterial activity. The 4-chloro-benzoic acid derivative (5-19 ) was found to be the most active in this series, with MICs against B. cereus, B. subtilis, S. aureus, E. coli, and P. aeruginosa of 25.0, 12.5, 50.0, 50.0, and 100.0 μg/mL, respectively. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Class | Derivative Example | Test Organism(s) | Activity/MIC Value | Reference |
|---|---|---|---|---|
| N-acyl-hydrazides | Compound 6e (3,4-dichloro derivative) | Pathogenic bacteria | Good inhibition | japsonline.com |
| Salicylamides | 1f , 1g , 1h | MRSA | MBC: 1-16 µg/mL | nih.gov |
| Benzimidazolones | 5-19 (4-chloro-benzoic acid derivative) | B. subtilis | 12.5 µg/mL | mdpi.com |
| Benzimidazolones | 5-19 (4-chloro-benzoic acid derivative) | S. aureus | 50.0 µg/mL | mdpi.com |
| Benzimidazolones | 5-19 (4-chloro-benzoic acid derivative) | E. coli | 50.0 µg/mL | mdpi.com |
Mechanisms of Antimicrobial Action at the Cellular and Molecular Level
While the precise mechanisms of action for all derivatives are not fully elucidated, research points to several potential molecular targets. For salicylanilides, a class of compounds related to the core structure, inhibition of the two-component regulatory systems (TCS) in bacteria has been proposed as a mechanism of action. nih.gov TCS are crucial for bacteria to sense and respond to environmental changes, making them an attractive target for antimicrobial agents.
Furthermore, in silico and in vitro studies on 3-chloro-4-(4-chlorophenoxy) aniline (B41778), an isomer of the subject compound, suggest a specific mode of action. nih.gov This compound is believed to inhibit the enoyl-acyl carrier protein reductase enzyme. nih.gov This enzyme is a critical component of the type II fatty acid biosynthesis pathway (FASII), which is vital for bacterial membrane biogenesis. nih.gov Inhibition of this pathway disrupts the production of essential fatty acids, leading to bacterial cell death. This targeted action on the FASII pathway highlights a specific and potent mechanism by which these compounds may exert their antibacterial effects. nih.gov
Antifungal Properties and Related Research
In addition to antibacterial effects, derivatives of this compound have shown promising antifungal activity. A patent for fungicidal aniline derivatives indicates their effectiveness in controlling drug-resistant strains of fungi. google.com These compounds are noted to be effective against a range of phytopathogenic fungi, including those against which known fungicides have become ineffective. google.com
Specific studies have quantified these effects. Research on N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide analogs revealed that compounds with multiple halogen substitutions, such as compound 6e (with two chloro groups) and 6f (with four fluoro groups), exhibited good inhibition against pathogenic fungal strains. japsonline.com Their antifungal potential was confirmed with low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. japsonline.com Similarly, certain 1-isopropyl-3-acyl-5-methyl-benzimidazol-one derivatives, including the 4-chlorophenoxy acetic acid derivative (5-12 ), showed significant antifungal activity against Botrytis cinerea, with an EC50 value of 10.68 μg/mL. mdpi.com
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound Class | Derivative Example | Test Organism(s) | Activity/EC50 Value | Reference |
|---|---|---|---|---|
| N-acyl-hydrazides | Compound 6e (dichloro derivative) | Pathogenic fungi | Low MIC/MFC | japsonline.com |
| N-acyl-hydrazides | Compound 6f (tetrafluoro derivative) | Pathogenic fungi | Low MIC/MFC | japsonline.com |
| Benzimidazolones | 5-12 (4-chlorophenoxy acetic acid derivative) | Botrytis cinerea | 10.68 µg/mL | mdpi.com |
| Benzimidazolones | 5-19 (4-chloro-benzoic acid derivative) | Botrytis cinerea | 14.23 µg/mL | mdpi.com |
Anticancer and Antiproliferative Studies
The therapeutic potential of this compound derivatives extends to oncology, with numerous studies demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines
A significant body of research has focused on evaluating the cytotoxic effects of these derivatives against a panel of human cancer cell lines. A series of new amide derivatives of 4-anilino-quinoline were synthesized and evaluated for in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. asianpubs.org One compound, 5g , was found to be the most potent against HepG2 and MCF-7 cells, with IC50 values of 2.09 and 4.63 µg/mL, respectively. asianpubs.org
Other studies on novel quinazolinone derivatives also showed potent cytotoxicity, with IC50 values against HepG-2 cells in the range of 2.46-36.85 µM and against MCF-7 cells from 3.87-88.93 µM. bue.edu.eg Furthermore, research on benzimidazole derivatives revealed that compounds like 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46) were highly active against HeLa and A375 cancer cell lines, with IC50 values between 0.02–0.04 µM. researchgate.net These compounds were also noted for being less toxic to normal human cells compared to the standard chemotherapeutic agent methotrexate. researchgate.net
Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Quinoline Amides | Compound 5g | HepG2 (Liver) | 2.09 µg/mL | asianpubs.org |
| Quinoline Amides | Compound 5g | MCF-7 (Breast) | 4.63 µg/mL | asianpubs.org |
| Quinoline Amides | Compound 5e | Various | 5-10 µg/mL | asianpubs.org |
| Quinazolinones | Various | HepG-2 (Liver) | 2.46-36.85 µM | bue.edu.eg |
| Quinazolinones | Various | MCF-7 (Breast) | 3.87-88.93 µM | bue.edu.eg |
| Benzimidazoles | Compound 30 | HeLa (Cervical) | 0.02–0.04 µM | researchgate.net |
| Benzimidazoles | Compound 46 | A375 (Melanoma) | 0.02–0.04 µM | researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation
Beyond general cytotoxicity, studies have delved into the mechanisms by which these compounds kill cancer cells, frequently pointing to the induction of apoptosis and interference with the cell cycle. For example, apoptosis tests on MCF-7 breast cancer cells treated with certain p38α MAPK kinase inhibiting analogues revealed a significant increase in the levels of the pro-apoptotic protein Bax and the executioner enzyme caspase-3. researchgate.net Concurrently, a decrease in the anti-apoptotic protein Bcl-2 was observed. researchgate.net
Further investigation into the most potent of these compounds showed that it induced both necrotic and late-stage apoptotic effects and, importantly, arrested the MCF-7 cell cycle at the G2/M phase. researchgate.net This prevents the cancer cells from progressing through mitosis and dividing. Similarly, studies of novel 3,4-dihydroquinazolinone derivatives found that the most promising compounds impaired cell proliferation in HepG-2 cells by causing cell cycle arrest at the G2/M phase. bue.edu.eg These compounds also led to a significant increase in early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg The ability of chemotherapeutic agents to induce apoptosis can occur in all phases of the cell cycle, making compounds that trigger this process highly valuable. nih.gov
Table 4: Mechanistic Anticancer Effects of Selected Derivatives
| Compound Class | Effect | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| p38α MAPK Kinase Inhibitors | Apoptosis Induction | MCF-7 | Increased Bax and caspase-3, decreased Bcl-2 | researchgate.net |
| p38α MAPK Kinase Inhibitors | Cell Cycle Arrest | MCF-7 | Arrest at G2/M phase | researchgate.net |
| Dihydroquinazolinones | Apoptosis Induction | HepG-2 | Significant increase in early apoptosis | bue.edu.eg |
| Dihydroquinazolinones | Cell Cycle Arrest | HepG-2 | Arrest at G2/M phase | bue.edu.eg |
Investigation of Molecular Targets in Cancer Pathways
The exploration of molecular targets for derivatives of this compound has revealed potential interactions with key cancer-related signaling pathways. Research into structurally related compounds, such as salicylanilide derivatives, has shown a wide spectrum of biological activities, including anticancer effects. These compounds have been found to induce autophagy, a cellular process that can lead to cell death in various cancer cell lines, including gastric cancer, glioblastoma (GBM), and castration-resistant prostate cancer. nih.gov The mechanism often involves the modulation of key proteins like LC3, Beclin-1, and ATG12. nih.gov
Furthermore, specific derivatives have been developed to target distinct components of oncogenic pathways. For instance, a novel (S)-enantiomer of an indole-2-carboxamide derivative, which shares a chloro-substituted aromatic moiety, was identified as a selective inhibitor of the Dishevelled 1 (DVL1) protein. mdpi.com DVL1 is a crucial component of the WNT signaling pathway, which is frequently dysregulated in cancers like colorectal cancer. mdpi.com By binding to the PDZ domain of DVL1, this compound effectively downregulates the WNT pathway, leading to the inhibition of tumor growth in cell lines that depend on this pathway for survival. mdpi.com These findings highlight the potential for developing targeted cancer therapies based on scaffolds related to this compound.
Antimalarial Activity Research
In Vitro and In Vivo Efficacy against Plasmodium Strains
Derivatives of this compound have demonstrated significant promise as antimalarial agents. The parent compound, often referred to as 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI) in literature, and its analogs have been evaluated for their efficacy against various strains of the malaria parasite, Plasmodium.
In vitro studies have assessed the 50% inhibitory concentration (IC50) against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum. A hybrid molecule combining artesunate (B1665782) with the aniline derivative, named ATSA, showed IC50 values of 11.47 ng/ml against the 3D7 strain and 1.45 ng/ml against the W2 strain. nih.gov Another hybrid, incorporating sarcosine, had an IC50 of 44.80 ng/ml, compared to 22.86 ng/ml for the parent aniline derivative alone against the W2 strain. preprints.org
In vivo efficacy has been determined using murine models infected with Plasmodium berghei. The 50% effective dose (ED50) for the artesunate-aniline hybrid (ATSA) was 4.211 mg/kg against the P. berghei ANKA strain and 2.601 mg/kg and 3.875 mg/kg against lumefantrine-resistant (LuR) and piperaquine-resistant (PQR) lines, respectively. nih.gov The sarcosine-aniline hybrid showed an ED50 of 6.49 mg/kg, while the parent aniline derivative had an ED50 of 3.61 mg/kg. preprints.org Combination therapy studies also found that co-administration of the aniline derivative with standard antimalarials like artesunate or chloroquine resulted in potent parasite clearance in vivo. researchgate.net
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
|---|---|---|---|
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | 3D7 (Sensitive) | 11.47 ± 1.3 | nih.gov |
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | W2 (Resistant) | 1.45 ± 0.26 | nih.gov |
| Sarcosine-aniline Hybrid | W2 (Resistant) | 44.80 ± 4.70 | preprints.org |
| 3-Chloro-4-(4-chlorophenoxy)aniline (Parent Compound) | W2 (Resistant) | 22.86 ± 1.26 | preprints.org |
| Compound | P. berghei Strain | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | ANKA | 4.211 | nih.gov |
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | Lumefantrine Resistant (LuR) | 2.601 | nih.gov |
| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | Piperaquine Resistant (PQR) | 3.875 | nih.gov |
| Sarcosine-aniline Hybrid | Not Specified | 6.49 | preprints.org |
| 3-Chloro-4-(4-chlorophenoxy)aniline (Parent Compound) | Not Specified | 3.61 | preprints.org |
Mechanism of Action: Inhibition of Plasmodia Enoyl Acyl Carrier Protein Reductase (P.f ENR)
The primary mechanism of antimalarial action for this compound and its analogs is believed to be the inhibition of the Plasmodium falciparum enoyl-acyl carrier protein reductase (P.f ENR). researchgate.net This enzyme is a critical component of the type II fatty acid synthesis (FAS-II) pathway in the parasite, which is distinct from the type I FAS pathway found in humans. nih.gov The FAS-II system is essential for the parasite to synthesize fatty acids required for membrane formation and other vital functions. nih.gov
By targeting and inhibiting P.f ENR, these compounds disrupt the fatty acid elongation cycle, effectively shutting down the parasite's ability to produce essential fatty acids. preprints.orgnih.gov This targeted inhibition is a key reason for the compound's selective activity against the parasite. The structural similarity of these diphenyl ether compounds to triclosan, a known inhibitor of ENR enzymes, supports this proposed mechanism of action. nih.gov The disruption of this pathway ultimately leads to the death of the malaria parasite.
Development of Hybrid Antimalarial Drugs Incorporating this compound Analogs
To enhance efficacy, overcome resistance, and improve pharmacological profiles, researchers have developed hybrid drugs that covalently link an analog of this compound with other established antimalarial pharmacophores. nih.govscielo.br This "covalent biotherapy" approach aims to create a single molecule with a dual mechanism of action, which can delay or prevent the development of drug-resistant parasite strains. nih.gov
Notable examples include:
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) : This hybrid molecule was synthesized by covalently linking artesunate, a potent artemisinin derivative, with the aniline compound. nih.gov The resulting molecule demonstrated significant chemosuppression activity against both sensitive and resistant malaria parasite strains, indicating a synergistic or additive effect of the two components. nih.gov
Sarcosine-aniline Hybrid : In another study, a hybrid drug was created by combining the aniline derivative with sarcosine (N-methyl glycine). preprints.org In silico studies suggested that sarcosine could bind to unique plasmodial proteins, offering an additional mode of action alongside the aniline's inhibition of P.f ENR. preprints.org
These hybrid strategies represent a promising avenue for developing the next generation of antimalarial drugs that are more robust against resistance. mdpi.com
Enzyme Inhibition Studies
Investigation of Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE) is an enzyme involved in hydrolyzing acetylcholine and detoxifying certain xenobiotics. nih.gov Selective inhibition of BChE is considered a viable therapeutic approach for neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov While various scaffolds, including benzohydrazides and azaphenothiazines, have been investigated as potential BChE inhibitors, specific research into the inhibitory activity of this compound against BChE is not extensively documented in the available literature. nih.govmdpi.com The investigation of diverse chemical structures for BChE inhibition remains an active area of research, but direct data detailing the IC50 or binding affinity of this compound for this particular enzyme target is limited.
Impact on Other Key Enzyme Systems
Derivatives of this compound have been shown to interact with several key enzyme systems, indicating a broad pharmacological potential. Research into phenoxyaniline analogues, a class to which this compound belongs, has demonstrated interactions with cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily. These enzymes are crucial for the metabolism of a wide range of xenobiotics. Studies have shown that the binding affinity and inhibitory effects of phenoxyaniline congeners on CYP2B1, CYP2B4, and CYP2B6 are dependent on the halogen substitution pattern. acs.orgnih.gov For instance, certain di- and trihalogenated phenoxyaniline congeners exhibit strong binding affinity to CYP2B1, with spectral binding constants (KS) of less than 1 μM. acs.org
Furthermore, some phenyl ether and aniline-containing compounds have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in neurotransmission. nih.gov While specific data for this compound is not available, related structures have shown the potential to inhibit nNOS. Additionally, other research has explored ether and aniline-based compounds as inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic metabolism, which is often upregulated in cancer cells. nih.gov
The herbicidal activity of diphenyl ether derivatives, a class that includes this compound, is often attributed to the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is vital for the synthesis of chlorophyll and heme. pnas.org Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption.
Table 1: Investigated Enzyme Interactions of this compound Derivatives and Related Compounds
| Enzyme System | Compound Class | Observed Effect | Reference |
| Cytochrome P450 (CYP2B) | Phenoxyaniline Analogues | Inhibition and Binding | acs.orgnih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | Phenyl Ether and Aniline-Containing 2-Aminoquinolines | Inhibition | nih.gov |
| Lactate Dehydrogenase (LDH) | Ether and Aniline-Based Inhibitors | Inhibition | nih.gov |
| Protoporphyrinogen Oxidase (PPO) | Diphenyl Ether Herbicides | Inhibition | pnas.org |
Other Reported Biological Activities
Beyond specific enzyme inhibition, the broader biological activities of this compound and its derivatives are an area of ongoing research.
Currently, there is a lack of specific research data on the direct neuroactivity and influence on neurotransmitter systems of this compound. However, the general class of aniline derivatives has been associated with various biological effects, some of which could have implications for the nervous system. For example, aniline exposure has been shown to activate oxidative stress-responsive signaling pathways, which can have downstream effects on cellular function. nih.gov Additionally, some aniline derivatives have been found to be promiscuous binders with affinities for serotonin, opioid, and histamine receptors, as well as for dopamine and norepinephrine transporters. nih.gov It is important to note that these findings are for the broader class of anilines and not specifically for this compound. Further research is required to determine if this specific compound exhibits any neuroactive properties.
The structural motif of a diphenyl ether is common in a number of commercial herbicides. These compounds often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. pnas.org This inhibition leads to a rapid breakdown of cell membranes in the presence of light, resulting in the death of the plant. Given that this compound possesses this diphenyl ether structure, it is plausible that it or its derivatives could exhibit herbicidal properties by a similar mechanism of action.
Table 2: Potential Agrochemical Applications of Diphenyl Ether Derivatives
| Application | Target Organism(s) | Mechanism of Action (where known) |
| Herbicide | Various Weeds | Inhibition of Protoporphyrinogen Oxidase (PPO) |
| Insecticide | Lepidopteran Pests | Not fully elucidated for all derivatives |
Metabolism and Degradation Pathways of 5 Chloro 2 4 Chlorophenoxy Aniline
Metabolic Transformations in Biological Systems
The metabolism of 5-Chloro-2-(4-chlorophenoxy)aniline in biological systems is anticipated to involve a series of enzymatic reactions targeting its primary functional groups: the aniline (B41778) and phenoxy moieties. These transformations are crucial in determining the compound's persistence and potential biological activity.
The aniline portion of the molecule is susceptible to several key enzymatic transformations. In various organisms, including fish, aniline and its derivatives undergo metabolic activation. nih.gov One of the primary reactions is N-hydroxylation, catalyzed by microsomal enzymes, which can lead to the formation of hydroxylamine (B1172632) derivatives. nih.govnih.gov Another significant pathway is N-acetylation, a common detoxification route for aromatic amines. nih.gov
The phenoxy moiety, a substituted diphenyl ether linkage, can also be a target for enzymatic action. While the ether bond itself is generally stable, hydroxylation of the aromatic rings is a common metabolic step for related compounds. For instance, bacteria that degrade chlorophenols often initiate the process through hydroxylation at the ortho-positions of the phenolic rings, leading to the formation of chlorocatechols. nih.govnih.gov In fungi, such as the white-rot fungus Phanerochaete chrysosporium, peroxidases can catalyze the oxidation of chlorinated phenols. nih.govnih.gov
The initial biotransformations of this compound are expected to produce a range of metabolites, which can then undergo further conjugation reactions. The primary metabolites resulting from the enzymatic actions described above would likely include hydroxylated derivatives on either or both aromatic rings, as well as N-acetylated and N-hydroxylated products of the aniline group.
Following these initial phase I reactions, the resulting metabolites can be conjugated with endogenous molecules in phase II metabolism to facilitate their excretion. For chloroanilines, the formation of glucuronide conjugates is a documented metabolic pathway in vivo. nih.gov It is therefore highly probable that hydroxylated metabolites of this compound would be conjugated with glucuronic acid. Other potential conjugation reactions could involve sulfation.
Table 1: Potential Metabolites and Conjugates of this compound
| Parent Compound | Potential Metabolic Reaction | Potential Metabolite/Conjugate | Relevant Information Source |
| This compound | N-hydroxylation | N-hydroxy-5-chloro-2-(4-chlorophenoxy)aniline | nih.govnih.gov |
| This compound | N-acetylation | N-acetyl-5-chloro-2-(4-chlorophenoxy)aniline | nih.gov |
| This compound | Ring Hydroxylation | Hydroxylated derivatives of this compound | nih.govnih.gov |
| Hydroxylated Metabolites | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | nih.gov |
Environmental Degradation Mechanisms
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis and biodegradation by microorganisms.
Photolytic degradation, or photodegradation, is a process where light energy drives chemical breakdown. Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. For chloroanilines, photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO2) has been shown to be effective. mdpi.comresearchgate.net The proposed mechanism often involves the generation of reactive oxygen species that attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. mdpi.com The ether linkage in diphenyl ether compounds can also be a target for photolytic cleavage.
The biodegradation of chlorinated aromatic compounds by microorganisms is a key environmental process. Bacteria capable of degrading chloroanilines have been isolated from soil. nih.gov These bacteria often utilize the compound as a sole source of carbon and nitrogen, and the degradation typically proceeds through a modified ortho-cleavage pathway, involving the induction of chlorocatechol 1,2-dioxygenase. nih.gov
The degradation of the chlorophenoxy moiety is also well-documented. For example, the bacterium Rhodococcus rhodochrous can degrade chlorophenols, with the initial step being hydroxylation to form chlorocatechols. nih.govnih.gov Fungi, such as the white-rot basidiomycete Phanerochaete chrysosporium, are known to mineralize highly chlorinated phenols like 2,4,5-trichlorophenol (B144370). nih.govnih.gov This process is mediated by extracellular enzymes, namely lignin (B12514952) peroxidase and manganese peroxidase, which catalyze oxidative dechlorination reactions. nih.govnih.gov
Given these precedents, it is plausible that microorganisms capable of degrading both chloroanilines and chlorophenols could biodegrade this compound, likely initiating the process by attacking either of the aromatic rings or the ether linkage.
The degradation of this compound is expected to generate a series of intermediate products before complete mineralization. Based on the degradation pathways of related compounds, key intermediates would likely include chlorinated catechols and hydroquinones.
For instance, the fungal degradation of 2,4,5-trichlorophenol proceeds through the formation of 2,5-dichloro-1,4-benzoquinone, which is then reduced to 2,5-dichloro-1,4-hydroquinone. nih.govnih.gov Further oxidation and reduction cycles lead to the formation of other hydroxylated intermediates. nih.govnih.gov Similarly, the bacterial degradation of 4-chloroaniline (B138754) often results in the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov
The photolytic degradation of chloroanilines can produce intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com The complete degradation of this compound through these pathways would ultimately lead to the formation of carbon dioxide, water, and chloride ions.
Table 2: Potential Environmental Degradation Intermediates of this compound
| Degradation Process | Potential Intermediate | Relevant Information Source |
| Biodegradation | Chlorinated catechols | nih.gov |
| Biodegradation | Chlorinated benzoquinones | nih.govnih.gov |
| Biodegradation | Chlorinated hydroquinones | nih.govnih.gov |
| Photodegradation | Chlorophenols | mdpi.com |
| Photodegradation | Benzoquinones | mdpi.com |
Potential Research Applications and Future Perspectives of 5 Chloro 2 4 Chlorophenoxy Aniline
Intermediate in Pharmaceutical and Agrochemical Development
5-Chloro-2-(4-chlorophenoxy)aniline and its structural analogs serve as crucial building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of chlorine atoms and the aniline (B41778) moiety provides reactive sites for further chemical modifications, allowing for the creation of more complex molecules with desired biological activities.
In the realm of pharmaceuticals, derivatives of chlorinated anilines are integral to the synthesis of a wide array of drugs. For instance, a closely related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), is a known intermediate in the production of the broad-spectrum antimicrobial agent, triclosan. This highlights the potential of the core structure of this compound in developing new antibacterial and antifungal agents. Research has shown that compounds with similar structures exhibit promising antimicrobial properties, including activity against Mycobacterium tuberculosis.
Furthermore, the scaffold of chloro-containing anilines is found in various therapeutic agents. Studies on structurally similar molecules have revealed potential applications in cancer and malaria treatment. For example, research on artesunate-3-chloro-4(4-chlorophenoxy) aniline has demonstrated its antimalarial activity. nih.gov Similarly, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors in cancer pathways. mdpi.com The structural features of this compound make it a candidate for derivatization to explore new therapeutic avenues in these and other diseases.
In the agrochemical sector, chlorinated aromatic compounds are fundamental to the development of herbicides, insecticides, and fungicides. The structural motif of this compound is related to that of some chlorophenoxy herbicides. This suggests its potential as a precursor for the synthesis of new and effective crop protection agents. The strategic placement of chlorine atoms can influence the compound's herbicidal activity and selectivity.
Role in Dye and Pigment Synthesis
Chlorinated aromatic amines have long been recognized as important intermediates in the manufacturing of dyestuffs and pigments. google.com The aniline group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. These dyes are known for their vibrant colors and good fastness properties, making them suitable for textile dyeing and printing.
While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines in dye synthesis is well-established. The properties of the resulting dye, such as its color, solubility, and affinity for different fibers, can be fine-tuned by the choice of the coupling component and by modifications to the aniline precursor itself. The presence of chlorine atoms in the this compound molecule can enhance the lightfastness and chemical resistance of the final dye.
The compound can also serve as a precursor for the synthesis of pigments. The transformation of the aniline group into other functional groups can lead to the formation of high-performance pigments used in paints, coatings, plastics, and printing inks. The molecular structure of these pigments plays a crucial role in determining their color strength, opacity, and durability.
Advanced Materials and Specialty Chemicals Research
The unique chemical structure of this compound also lends itself to research in the field of advanced materials and specialty chemicals. The presence of reactive sites allows for its incorporation into polymeric structures, leading to materials with tailored properties.
One area of interest is the development of conductive polymers. Polyaniline and its derivatives are known for their electrical conductivity. Research on the copolymerization of aniline with chlorinated anilines, such as m-chloroaniline, has shown that the introduction of chlorine atoms can influence the properties of the resulting copolymers. nih.gov While the conductivity might be slightly lower compared to unsubstituted polyaniline, the solubility and processability of the polymer can be improved. This suggests that polymers derived from this compound could be explored for applications in anti-static coatings, sensors, and electrochromic devices.
Furthermore, the compound can be used as a building block for the synthesis of other specialty chemicals. Its derivatives could find applications as antioxidants, flame retardants, or as components in liquid crystal displays. The versatility of its chemical structure makes it a valuable starting material for creating novel molecules with specific functionalities for a wide range of industrial applications.
Exploration in New Therapeutic Areas
The structural alerts present in this compound, namely the chlorinated phenyl rings and the aniline moiety, suggest its potential for exploration in various new therapeutic areas. The field of medicinal chemistry often utilizes such scaffolds as starting points for the design and synthesis of novel drug candidates.
Recent studies on structurally related compounds have demonstrated promising biological activities. For instance, derivatives of 5-chloro-2-(4-fluorophenoxy)aniline (B1315220) have been evaluated for their anticancer activity, with some showing significant effects against glioblastoma and lung cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a chlorinated phenol (B47542) substructure, also reported significant anticancer activity. nih.gov
In addition to oncology, the antimicrobial potential of this class of compounds is an active area of research. A study on 5-chloro-2-(2,4-dichlorophenoxy)aniline revealed significant antimicrobial activity against Mycobacterium species and also showed promising results in the inhibition of butyrylcholinesterase, suggesting potential applications in neurological disorders. The combination of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) with existing drugs like artesunate (B1665782) has been shown to have a synergistic antiplasmodial effect against malaria parasites. scispace.com
These findings underscore the potential of this compound as a lead compound for the development of new therapeutic agents. Further research, including the synthesis of a library of derivatives and comprehensive biological screening, is warranted to fully explore its therapeutic potential.
Table 1: Investigated Therapeutic Activities of Structurally Related Compounds
| Compound/Derivative Class | Therapeutic Area | Investigated Activity | Reference |
| 5-Chloro-2-(4-fluorophenoxy)aniline derivatives | Anticancer | Activity against glioblastoma and lung cancer cells | |
| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | Antimicrobial | Activity against Mycobacterium species | |
| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | Neurological | Butyrylcholinesterase inhibition | |
| Artesunate-3-chloro-4(4-chlorophenoxy) aniline | Antimalarial | Chemosuppression of malaria parasites | nih.gov |
| 3-Chloro-4-(4-chlorophenoxy)aniline combinations | Antimalarial | Antiplasmodial activity against P. falciparum | scispace.com |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer | Activity against various cancer cell lines | nih.gov |
Development of Analytical and Detection Methods
The increasing use and potential environmental presence of this compound and related compounds necessitate the development of sensitive and reliable analytical methods for their detection and quantification. Such methods are crucial for quality control in industrial processes, monitoring of environmental samples, and for pharmacokinetic studies in biological matrices.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aniline and its derivatives. thermofisher.com For compounds like this compound, a reverse-phase HPLC method is often suitable. A method for the analysis of the related compound 5-Chloro-2-(2-chlorophenoxy)aniline has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can likely be adapted for the analysis of this compound.
The development of on-line solid-phase extraction (SPE) coupled with HPLC can enhance the sensitivity and efficiency of the analysis, particularly for detecting low concentrations in environmental water samples. thermofisher.com Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.
The establishment of standardized analytical methods is a key step in ensuring the safe and responsible use of this chemical in its various applications.
Addressing Challenges and Opportunities in this compound Research
The research and application of this compound present both challenges and opportunities. A significant challenge lies in the synthesis of this compound with high purity and yield, while minimizing the formation of hazardous byproducts. The synthesis of related halogenated diphenyl ethers can sometimes lead to the formation of impurities that are difficult to separate and may pose environmental risks. google.com For instance, the synthesis of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, can be complicated by dehalogenation and ether cleavage side reactions. google.com Furthermore, the manufacturing process can lead to the erosion of reactors, posing safety concerns. google.com
Despite these challenges, there are numerous opportunities for future research. The development of more efficient and greener synthetic routes, potentially utilizing novel catalysts or flow chemistry techniques, would be a significant advancement. There is a clear opportunity to synthesize and screen a wider range of derivatives of this compound to explore their potential in new therapeutic areas, particularly in oncology and infectious diseases.
Moreover, a deeper investigation into the structure-activity relationships of this class of compounds is needed. Understanding how modifications to the chemical structure affect biological activity will enable the rational design of more potent and selective molecules. The exploration of its potential in advanced materials, such as conductive polymers and specialty chemicals, is another promising avenue for future research and development. The global market for this compound is also a subject of market research, indicating its commercial relevance. prudentmarkets.comlpinformationdata.com
Q & A
Q. What are the recommended methods for synthesizing 5-Chloro-2-(4-chlorophenoxy)aniline, and how can purity be optimized?
Synthesis typically involves Ullmann coupling between 4-chlorophenol and 2,5-dichloroaniline in the presence of a copper catalyst under basic conditions. Optimization includes controlling reaction temperature (110–130°C), using polar aprotic solvents (e.g., DMF), and adding ligands like 1,10-phenanthroline to enhance yield . Purity is ensured via recrystallization from ethanol/water mixtures, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify >98% purity .
Q. How should researchers resolve discrepancies in reported CAS Registry Numbers for this compound?
Conflicting CAS numbers (e.g., 445-14-7 vs. 121-27-7) arise from structural ambiguities in older literature. To resolve, cross-reference authoritative databases:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 6.8–7.4 ppm, with distinct splitting patterns for the aniline NH2 (δ 5.2 ppm, broad).
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether), and 750 cm⁻¹ (C-Cl) confirm functional groups .
- MS : ESI-MS m/z 266.0 [M+H]⁺ matches theoretical molecular weight (265.09 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction using SHELXL ( ) provides bond-length and angle data. Key steps:
Crystallization : Grow crystals via slow evaporation of dichloromethane/hexane.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Apply anisotropic displacement parameters and validate with R-factor < 0.04.
ORTEP-3 () visualizes the dihedral angle between the chlorophenoxy and aniline rings, typically 45–60°, affecting conjugation .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density. The chloro groups at positions 2 and 4 show high electrophilicity (Fukui indices > 0.1), favoring SNAr reactions .
- Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction pathways for derivatization (e.g., amination or sulfonation) .
Q. How can researchers address conflicting toxicity data in literature for chlorinated aniline derivatives?
Contradictions arise from varying test models (e.g., bacterial vs. mammalian). Standardize assays:
Ames Test : Assess mutagenicity using Salmonella typhimurium TA98 strain (±S9 metabolic activation).
Cytotoxicity : MTT assay on HepG2 cells (IC50 typically >100 µM indicates low acute toxicity).
Environmental Impact : Evaluate biodegradability via OECD 301F (closed bottle test) .
Q. What strategies improve the stability of this compound in long-term storage?
- Storage Conditions : Keep in amber vials under nitrogen at –20°C to prevent oxidation.
- Stabilizers : Add 0.1% BHT to inhibit radical degradation.
- Monitoring : Conduct periodic GC-MS to detect decomposition products (e.g., quinone formation) .
Methodological Notes
- Data Validation : Cross-check spectral data with PubChem (CID 135898744) and EPA DSSTox (DTXSID80592998) .
- Crystallography Workflow : SHELX suite (structure solution) → OLEX2 (refinement) → Mercury (packing diagram generation) .
- Ethical Compliance : Follow OSHA guidelines for handling chloroanilines (skin protection, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
